molecular formula C11H7F3O2S B128719 Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 146137-92-0

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No. B128719
M. Wt: 260.23 g/mol
InChI Key: JWHOGTDVUZFYNO-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound that belongs to the family of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzothiophene ring suggests that this compound could exhibit unique electronic and steric properties, potentially affecting its reactivity and physical characteristics.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been reported in the literature. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from its formyl precursor using Et3SiH/I2 as a reducing agent, with characterization by IR, 1H NMR, 13C NMR, and LCMS . Similarly, the synthesis of methyl 3-halo-1-benzothiophene-2-carboxylates involved an electrochemical reduction process, which followed an ECE mechanism, leading to the formation of methyl 1-benzothiophene-2-carboxylate . These studies provide insights into the synthetic routes that could be adapted for the synthesis of methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate.

Molecular Structure Analysis

The molecular structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was determined to include a thiophene ring with a 2-amino group and a 3-methyl ester group, with the crystal structure stabilized by intra- and intermolecular N-H···O hydrogen bonds . Although the specific structure of methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The chemical behavior of benzothiophene derivatives under various conditions has been explored. For example, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates was investigated, revealing that the primary radical anion splits into a halide anion and a neutral heterocyclic radical, which is then reduced and protonated to form methyl 1-benzothiophene-2-carboxylate . Additionally, reactions with methyl 3-hydroxythiophene-2-carboxylate led to the formation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids . These studies suggest that methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate could undergo similar reactions, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives can be influenced by substituents on the ring system. For instance, methyl-substituted derivatives of 1,3,5-tris(diphenylamino)benzene were found to form stable amorphous glasses with glass-transition temperatures around 50 °C . Quantum mechanical calculations and spectroscopic investigations on a related compound provided insights into molecular structural parameters, vibrational frequencies, and non-linear optical properties . These analyses could be indicative of the properties of methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate, which may exhibit unique electronic effects due to the presence of the trifluoromethyl group.

Scientific Research Applications

Synthesis and Electrochemical Behavior A study focused on the synthesis and electrochemical reduction of Methyl 3-Halo-1-benzothiophene-2-carboxylates provides insights into their reactivity and potential applications in electrochemical systems. The research elaborates on a new synthetic route for Methyl 3-iodo-1-benzothiophene-2-carboxylate and investigates the electrochemical behavior of various halogen-substituted derivatives. The findings suggest applications in the development of electrochemical sensors and devices due to their unique electron transfer properties (Rejňák et al., 2004).

Anticancer Activity of Derivatives Another study explores the synthesis and structure elucidation of novel thiophene and benzothiophene derivatives as cytotoxic agents. This research highlights the potential of certain benzothiophene derivatives in anticancer therapy, demonstrating their efficacy against various tumor cell lines. Such compounds could be foundational for developing new anticancer drugs, emphasizing the therapeutic significance of benzothiophene derivatives (Mohareb et al., 2016).

Material Science Applications In the realm of material science, benzothiophene derivatives have been investigated for their utility in energy storage and electronic applications. A specific study on cyclopentadithiophene-benzoic acid copolymers as conductive binders for silicon nanoparticles in anode electrodes of lithium-ion batteries showcases the potential of benzothiophene-based compounds in enhancing the performance and stability of lithium-ion batteries. This research underscores the importance of such compounds in developing advanced materials for energy storage technologies (Wang et al., 2017).

Chemical Transformations and Reactions Further, the research on double-carboxylation of two C-H bonds in 2-alkylheteroarenes, including benzothiophene derivatives, presents a novel method for introducing carboxyl groups into heteroaromatic compounds. This chemical transformation has broad implications for synthetic chemistry, offering a versatile approach to accessing multifunctionalized aromatic compounds for pharmaceutical and material science applications (Shigeno et al., 2019).

Future Directions

The use of trifluoromethyl groups in organic compounds is a growing area of research, with potential applications in pharmaceuticals, agrochemicals, and other industries .

properties

IUPAC Name

methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHOGTDVUZFYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363133
Record name Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate

CAS RN

146137-92-0
Record name Methyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acid methyl ester
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Synthesis routes and methods I

Procedure details

Using 4.28 g (22.3 mmol) of 2-fluoro-5-trifluoromethylbenzaldehyde, 1.34 g (33.4 mmol) of sodium hydride (60% pure) and 2.6 g (24.5 mmol) of methyl mercaptoacetate, 4.93 g (80.0% of theory) of the title compound are obtained.
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 4.28 g (22.3 mmol) of 2-fluoro-5-trifluoromethylbenzaldehyde, 1.34 g (33.4 mmol) of sodium hydride (60% pure) and 2.6 g (24.5 mmol) of methyl mercaptoacetate, 4.93 g (80.0% of theory) of the title compound are obtained.
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 5.0 g of 2-fluoro-5-(trifluoromethyl)benzaldehyde, 3.3 g of methyl thioglycolate, 4.0 g of potassium carbonate and 50 ml of DMF was stirred at 60° C. for 2 hours, and then the reaction mixture was cooled to room temperature. To the reaction mixture was added water, and extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with water, followed by saturated aqueous sodium chloride solution. The mixture was dried over magnesium sulfate, and then concentrated under reduced pressure. The residue was recrystallized from methanol to obtain 6.3 g of methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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